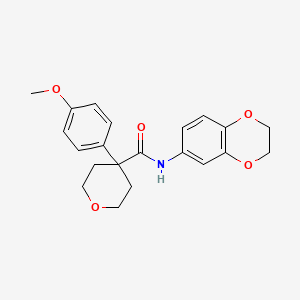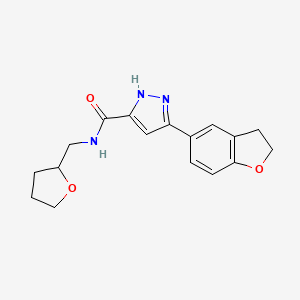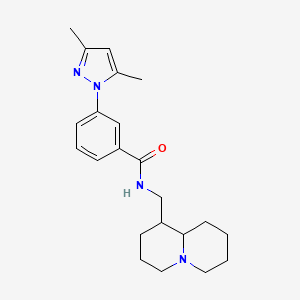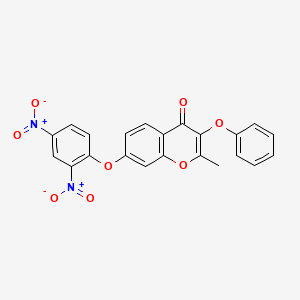![molecular formula C18H10F3NO4 B14957061 ({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetonitrile](/img/structure/B14957061.png)
({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetonitrile is a complex organic molecule characterized by the presence of a chromen-2-one core substituted with a trifluoromethoxyphenyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Introduction of the trifluoromethoxyphenyl group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a trifluoromethoxybenzene derivative.
Attachment of the acetonitrile moiety: The final step involves the nucleophilic substitution reaction where the chromen-2-one derivative is reacted with a suitable acetonitrile reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetonitrile: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The acetonitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetonitrile: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of ({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. The chromen-2-one core plays a crucial role in its biological activity by facilitating interactions with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- ({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl} acetate)
- 2-oxo-2-[3-(trifluoromethoxy)phenyl]acetonitrile
Uniqueness
({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetonitrile: is unique due to the presence of both the chromen-2-one core and the trifluoromethoxyphenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H10F3NO4 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-[2-oxo-3-[4-(trifluoromethoxy)phenyl]chromen-7-yl]oxyacetonitrile |
InChI |
InChI=1S/C18H10F3NO4/c19-18(20,21)26-13-4-1-11(2-5-13)15-9-12-3-6-14(24-8-7-22)10-16(12)25-17(15)23/h1-6,9-10H,8H2 |
InChI Key |
XRVLWYTXVUYZRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC#N)OC2=O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B14956983.png)

![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B14956991.png)
![1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide](/img/structure/B14956993.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B14956999.png)
![3-ethyl-9-(2-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14957007.png)

![(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-cyclohexyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B14957042.png)
![N~5~-carbamoyl-N~2~-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14957050.png)
![4-chloro-N-[2-(pyridin-4-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B14957054.png)

![4-butyl-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-2H-chromen-2-one](/img/structure/B14957068.png)
![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B14957073.png)
